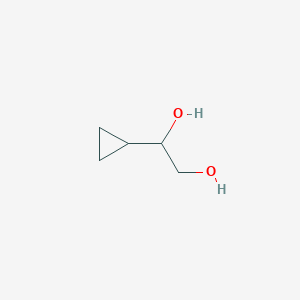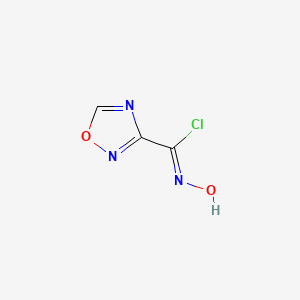
1-Cyclopropylethan-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylethane-1,2-diol is an organic compound with the molecular formula C5H10O2 It is characterized by the presence of a cyclopropyl group attached to an ethane-1,2-diol moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: It can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound may be used in the study of enzyme-catalyzed reactions involving diols. It can also serve as a model compound for understanding the behavior of similar biological molecules.
Medicine: While specific medical applications are not well-documented, diols in general are known to have potential therapeutic properties. Further research could uncover specific uses for 1-Cyclopropylethane-1,2-diol in drug development.
Wirkmechanismus
Biochemical Pathways
They can act as substrates for enzymes, participate in redox reactions, and form esters, ethers, and other derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall efficacy . .
Biochemische Analyse
Biochemical Properties
1-Cyclopropylethane-1,2-diol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases and oxidoreductases . These interactions typically involve the oxidation or reduction of the hydroxyl groups present in the compound. The nature of these interactions is primarily based on the ability of 1-Cyclopropylethane-1,2-diol to act as a substrate or inhibitor, influencing the catalytic activity of the enzymes involved.
Cellular Effects
The effects of 1-Cyclopropylethane-1,2-diol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the levels of ROS, 1-Cyclopropylethane-1,2-diol can impact gene expression and cellular metabolism. Additionally, it has been observed to affect the proliferation and differentiation of certain cell types, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 1-Cyclopropylethane-1,2-diol exerts its effects through several mechanisms. One key mechanism involves the binding interactions with specific biomolecules, such as proteins and nucleic acids . These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 1-Cyclopropylethane-1,2-diol can inhibit the activity of certain oxidoreductases, thereby altering the redox state of the cell. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylethane-1,2-diol have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Cyclopropylethane-1,2-diol can lead to sustained changes in cellular function, particularly in terms of oxidative stress and metabolic activity. These findings underscore the importance of considering temporal effects when evaluating the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of 1-Cyclopropylethane-1,2-diol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, toxic or adverse effects can occur, including oxidative damage and impaired cellular function. These threshold effects highlight the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Cyclopropylethane-1,2-diol is involved in several metabolic pathways, primarily those related to alcohol metabolism . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of the compound into various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 1-Cyclopropylethane-1,2-diol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, 1-Cyclopropylethane-1,2-diol can be transported into the mitochondria, where it exerts its effects on mitochondrial function and oxidative metabolism.
Subcellular Localization
The subcellular localization of 1-Cyclopropylethane-1,2-diol is a critical factor in determining its activity and function . The compound is often found in the cytoplasm and mitochondria, where it interacts with various biomolecules to modulate cellular processes. Targeting signals and post-translational modifications play a role in directing 1-Cyclopropylethane-1,2-diol to specific compartments, ensuring its proper localization and function within the cell.
Vorbereitungsmethoden
1-Cyclopropylethane-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the direct hydroxylation of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield 1,2-diols . Another method involves the acid-catalyzed hydrolysis of an epoxide, which also produces 1,2-diols
Analyse Chemischer Reaktionen
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylethane-1,2-diol can be compared to other similar compounds, such as ethane-1,2-diol (ethylene glycol) and propane-1,2-diol (propylene glycol). These compounds share the diol functional group but differ in their alkyl substituents:
Ethane-1,2-diol (HOCH2CH2OH): Commonly used as antifreeze and in the production of polyesters.
Propane-1,2-diol (HOCH2CHOHCH3): Used in pharmaceuticals and cosmetics.
The cyclopropyl group in 1-Cyclopropylethane-1,2-diol introduces ring strain and unique reactivity, distinguishing it from these simpler diols .
Eigenschaften
IUPAC Name |
1-cyclopropylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


